N-[(4-sulfamoylphenyl)methyl]oxolane-2-carboxamide
Description
N-[(4-sulfamoylphenyl)methyl]oxolane-2-carboxamide is a compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a sulfamoyl group attached to a phenyl ring, which is further connected to an oxolane ring via a carboxamide linkage. The combination of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in medicinal chemistry, organic synthesis, and material science.
Properties
Molecular Formula |
C12H16N2O4S |
|---|---|
Molecular Weight |
284.33 g/mol |
IUPAC Name |
N-[(4-sulfamoylphenyl)methyl]oxolane-2-carboxamide |
InChI |
InChI=1S/C12H16N2O4S/c13-19(16,17)10-5-3-9(4-6-10)8-14-12(15)11-2-1-7-18-11/h3-6,11H,1-2,7-8H2,(H,14,15)(H2,13,16,17) |
InChI Key |
YGIIKPZACGZGAE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C(=O)NCC2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-sulfamoylphenyl)methyl]oxolane-2-carboxamide typically involves the reaction of 4-sulfamoylbenzyl chloride with oxolane-2-carboxamide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be employed to minimize the environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(4-sulfamoylphenyl)methyl]oxolane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfamoyl group can be oxidized to form sulfonic acid derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Nitro, bromo, and sulfonic acid derivatives on the phenyl ring.
Scientific Research Applications
N-[(4-sulfamoylphenyl)methyl]oxolane-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase enzymes.
Medicine: Explored for its potential therapeutic applications, including as an anticancer and antimicrobial agent.
Industry: Utilized in the development of novel materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(4-sulfamoylphenyl)methyl]oxolane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes. For example, as an enzyme inhibitor, the compound binds to the active site of the enzyme, preventing the substrate from accessing the catalytic site and thereby inhibiting the enzyme’s activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as the suppression of tumor growth or the inhibition of microbial proliferation.
Comparison with Similar Compounds
Similar Compounds
N-(4-sulfamoylphenyl)oxolane-2-carboxamide: Similar structure but lacks the methyl group.
N-(4-sulfamoylphenyl)methyl-2-oxolane-2-carboxylate: Similar structure but with an ester group instead of a carboxamide group.
4-sulfamoylphenyl oxolane-2-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide group.
Uniqueness
N-[(4-sulfamoylphenyl)methyl]oxolane-2-carboxamide is unique due to the presence of both the sulfamoyl and oxolane groups, which impart distinct chemical properties and potential biological activities. The combination of these functional groups allows for versatile chemical modifications and a wide range of applications in various scientific fields.
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